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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734

Technical Support Center

This document provides researchers, scientists, and drug development professionals with a
comprehensive overview of the clinical trial status of CC-401 hydrochloride, also known as
FGF401 and roblitinib. The information is presented in a question-and-answer format to directly
address potential inquiries and experimental considerations.

Frequently Asked Questions (FAQS)

Q1: Why were the clinical trials for CC-401 hydrochloride discontinued?

Al: The clinical trials for CC-401 hydrochloride (FGF401) were not formally discontinued in
the sense of a complete halt due to overwhelming safety concerns. Instead, the available data
from the Phase 1/2 study (NCT02325739) led to the conclusion that "further clinical evaluation
of FGF401 using a refined biomarker strategy is warranted"[1][2][3]. This indicates that while
the drug demonstrated some preliminary efficacy and a manageable safety profile, a reliable
method for identifying patients who would most likely benefit from the treatment was not
established during the trial. The modest clinical activity observed was attributed to the lack of a
reliable biomarker, treatment inconsistencies due to adverse events, and the potential for co-
dependence of the cancer on other signaling pathways[1].

Q2: What were the primary objectives and design of the key clinical trial for FGF401?
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A2: The primary clinical trial for FGF401 was a first-in-human, Phase 1/2 study (NCT02325739)
designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of FGF401 as a single agent and in combination with the anti-PD-1 antibody
spartalizumab. The study enrolled patients with advanced hepatocellular carcinoma (HCC) or
other solid tumors expressing Fibroblast Growth Factor Receptor 4 (FGFR4) and its co-
receptor (3-Klotho (KLB)[1][3][4].

The study consisted of two parts:

e Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the
recommended Phase 2 dose (RP2D) of FGF401[3].

e Phase 2 (Dose Expansion): To assess the anti-tumor activity of FGF401 at the RP2D in
specific patient cohorts[3].

Q3: What were the key efficacy and safety findings from the FGF401 clinical trial?

A3: The trial showed that at biologically active doses, FGF401, both alone and in combination
with spartalizumab, was considered safe in patients with FGFR4/KLB-positive tumors.
Preliminary clinical efficacy was observed[1][2][3].

Data Presentation

Table 1: Summary of Key Quantitative Data from the FGF401 Phase 1/2 Trial (NCT02325739)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://clinicaltrials.gov/study/NCT02325739
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://pubmed.ncbi.nlm.nih.gov/35655320/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Parameter Value/Description Reference

Recommended Phase 2 Dose

(RP2D) 120 mg once daily (qd) [1][3]

6 out of 70 patients in Phase 1

o . experienced Grade 3 DLTs,
Dose-Limiting Toxicities (Grade

3) including increased [1][3]
transaminases (n=4) and
increased blood bilirubin (n=2).
8 patients experienced
Objective Responses (Single objective responses (1 e
Agent) complete response, 7 partial

responses).

o 2 patients receiving FGF401
Objective Responses ]
o plus spartalizumab reported [11[3]
(Combination Therapy) )
partial responses.

Diarrhea (73.8%), increased
AST (47.5%), and increased [1][3]
ALT (43.8%).

Frequent Adverse Events
(AEs)

Experimental Protocols

Protocol: Assessment of FGFR4 Inhibition in Clinical Trials

A key aspect of the FGF401 trial was to confirm target engagement. This was achieved by
monitoring pharmacodynamic biomarkers.

Methodology:

» Patient Population: Patients with advanced HCC or other solid tumors with confirmed FGFR4
and KLB expression.

e Drug Administration: FGF401 administered orally on a continuous once-daily dosing
regimenl[4].

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161616/
https://www.researchgate.net/publication/361147886_A_first-in-human_phase_12_study_of_FGF401_and_combination_of_FGF401_with_spartalizumab_in_patients_with_hepatocellular_carcinoma_or_biomarker-selected_solid_tumors
https://clinicaltrials.gov/study/NCT02325739
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Biomarker Sampling: Blood samples were collected at baseline and at multiple time points
during treatment.

» Biomarker Analysis: The levels of the following were measured to confirm effective FGFR4
inhibition:

o C4 (7a-hydroxy-4-cholesten-3-one): A downstream marker of bile acid synthesis, which is
regulated by the FGF19-FGFR4 pathway.

o Total Bile Acids: Inhibition of FGFR4 is expected to increase bile acid synthesis.
o Circulating FGF19: The ligand for FGFRA4.

o Outcome: A significant increase in the levels of C4 and total bile acids, along with changes in
circulating FGF19, confirmed the biological activity of FGF401 in inhibiting the FGFR4
pathway[1][2][3].

Mandatory Visualization
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Caption: The FGF19-FGFR4 signaling pathway, a key driver in some cancers.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2653734#why-were-cc-401-hydrochloride-clinical-
trials-discontinued]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

